[1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine
Description
Properties
IUPAC Name |
[1-(3-chlorophenyl)sulfonylpiperidin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c13-10-4-3-6-12(8-10)18(16,17)15-7-2-1-5-11(15)9-14/h3-4,6,8,11H,1-2,5,7,9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIKGUZZRPBKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)S(=O)(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group is introduced through a sulfonylation reaction, where a suitable sulfonyl chloride reacts with the piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing .
Chemical Reactions Analysis
Types of Reactions
[1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzenesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and thiol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
[1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects
Pharmacological Relevance
- The unsubstituted (RS)-(Piperidin-2-yl)methanamine is an impurity in Flecainide Acetate, a Class IC antiarrhythmic drug . The sulfonyl group in the target compound could modulate cardiac sodium channel interactions, altering pharmacokinetics.
Coordination Chemistry
- Schiff base ligands derived from piperidine methanamines (e.g., N-1-(1H-pyrrol-2-yl)ethylidenemethanamine) form stable copper(II) complexes with distorted square-planar geometries . The sulfonyl group in the target compound may alter ligand denticity or metal-binding efficiency.
Biological Activity
[1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine, a compound characterized by its unique piperidine structure and sulfonyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, including its receptor interactions, enzyme inhibition, and therapeutic implications.
1. Receptor Interactions
Recent studies have highlighted the compound's affinity for various receptors, particularly its role as an antagonist for the α2A adrenergic receptor (α2A-AR) and 5-HT7 serotonin receptor (5-HT7R). These interactions suggest potential applications in treating mood disorders and other psychiatric conditions.
- Affinity Studies : The compound demonstrated a moderate to high affinity for α2A-AR with Ki values ranging from 80 to 1194 nM and for 5-HT7R with Ki values between 30 and 727 nM .
2. Enzyme Inhibition
In addition to receptor binding, this compound acts as a monoamine oxidase B (MAO-B) inhibitor. This property is significant for its potential use in neurodegenerative diseases like Parkinson's disease.
- Inhibition Potency : The compound exhibited IC50 values indicating moderate to high inhibitory effects on MAO-B, with specific interactions noted in the enzyme's active site that stabilize the binding .
In Vitro Studies
In vitro experiments have been conducted to assess the compound's biological activity against various cell lines and receptors:
- Antidepressant-like Effects : In forced swim tests using Albino Swiss mice, compounds similar to this compound showed significant antidepressant-like properties without affecting locomotor activity at lower doses (1 mg/kg) compared to standard antidepressants like mirtazapine .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Case Study on Antidepressant Activity : A study demonstrated that compounds with similar structures to this compound exhibited significant antidepressant-like effects in animal models, suggesting a viable pathway for developing new antidepressants .
- Neuroprotective Effects : Research indicated that MAO-B inhibition by this compound could provide neuroprotective benefits in models of neurodegeneration, aligning with findings on other MAO-B inhibitors used in clinical settings .
Q & A
Q. What synthetic strategies are recommended for [1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine, and how can reaction conditions be optimized?
- Methodological Answer : A two-step synthesis is typical: (1) sulfonylation of piperidin-2-ylmethanamine with 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst), followed by (2) purification via column chromatography. Optimization includes:
- Temperature : 0–5°C during sulfonylation to minimize side reactions .
- Solvent : Dichloromethane or THF for improved solubility of intermediates.
- Catalyst : Use of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. Post-synthesis, monitor yield via HPLC (C18 column, methanol/water gradient) .
Q. How should researchers purify and characterize this compound to confirm structural integrity?
- Methodological Answer :
- Purification : Use reverse-phase HPLC (65:35 methanol/buffer, pH 4.6 sodium acetate) to isolate the product .
- Characterization :
- NMR : Compare ¹H/¹³C spectra with analogs (e.g., 1-(4,5,6-trimethylpyridin-3-yl)methanamine ). Key peaks: δ 2.8–3.2 ppm (piperidine CH₂), 7.4–8.1 ppm (aromatic protons).
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~329).
- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values.
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer :
- HPLC-UV : Monitor degradation under accelerated conditions (40°C/75% RH) using a C18 column and 0.1% TFA in mobile phase .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C expected for sulfonamides).
- pH Stability : Test solubility and stability in buffers (pH 1–10) to identify optimal storage conditions.
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (85:15) and 0.1% diethylamine. Compare retention times with racemic standards .
- Kinetic Resolution : Employ lipase-mediated acetylation in organic solvents (e.g., Candida antarctica lipase B) to separate enantiomers .
Q. What computational approaches predict the biological target interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of dopamine D3 receptors (PDB: 3PBL) to model binding. Focus on the sulfonyl group’s interaction with Lys168 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy.
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace the 3-chlorobenzenesulfonyl group with 4-fluoro or methylsulfonyl variants (see for pyrazine-based analogs).
- Bioassays : Test analogs in in vitro receptor binding assays (e.g., D2/D3 dopamine receptors). Use ANOVA to compare IC₅₀ values (α = 0.05) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for sulfonylation to enhance reproducibility. Monitor pressure (10–15 psi) and residence time (30 min) .
- In-line Analytics : Use FTIR probes to track reaction progress and detect byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
